4-(4-Nitrobenzoyl)piperazin-2-one
Description
4-(4-Nitrobenzoyl)piperazin-2-one is a piperazinone derivative characterized by a nitrobenzoyl group at the 4-position of the piperazin-2-one ring. Piperazinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group.
Properties
Molecular Formula |
C11H11N3O4 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
4-(4-nitrobenzoyl)piperazin-2-one |
InChI |
InChI=1S/C11H11N3O4/c15-10-7-13(6-5-12-10)11(16)8-1-3-9(4-2-8)14(17)18/h1-4H,5-7H2,(H,12,15) |
InChI Key |
KMQGFHIJWMYRCN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of piperazinone derivatives are heavily influenced by substituents on the piperazinone ring. Below is a comparative analysis of key compounds:
Table 1: Structural and Functional Comparisons
Physicochemical and ADMET Properties
- Solubility and logP: The nitro group in this compound likely reduces aqueous solubility compared to derivatives with polar substituents (e.g., benzooxazinone analogues in ).
- Acid-Base Behavior: Piperazinone derivatives typically exhibit basicity due to the secondary amine in the ring. However, the nitro group may lower pKa, altering ionization and membrane permeability.
Key Research Findings and Implications
- Structure-Activity Relationship (SAR): Electron-withdrawing groups (e.g., nitro, bromo) enhance cytotoxicity but may reduce solubility. Bulky aromatic substituents (e.g., chlorophenyl in Nutlin-3) improve target binding affinity (e.g., MDM2 inhibition). Hybrid structures (e.g., quinazoline-piperazinones) leverage dual pharmacophores for multifunctional activity .
- Unmet Challenges: Balancing hydrophobicity (for membrane permeability) and solubility (for bioavailability) remains critical. Limited data on the metabolic stability of nitrobenzoyl-containing derivatives necessitates further ADMET studies.
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